sibanomicin
sibanomicin
Brand Name:
Vulcanchem
CAS No.:
117782-84-0
VCID:
VC0056008
InChI:
InChI=1S/C23H31N3O5/c1-5-6-14-9-15-11-25-18-8-7-16(10-17(18)21(28)26(15)12-14)31-22-20(27)23(3,29)19(24-4)13(2)30-22/h6-8,10-11,13,15,19-20,22,24,27,29H,5,9,12H2,1-4H3/b14-6-
SMILES:
CCC=C1CC2C=NC3=C(C=C(C=C3)OC4C(C(C(C(O4)C)NC)(C)O)O)C(=O)N2C1
Molecular Formula:
C23H31N3O5.ClH
Molecular Weight:
429.5 g/mol
sibanomicin
CAS No.: 117782-84-0
Main Products
VCID: VC0056008
Molecular Formula: C23H31N3O5.ClH
Molecular Weight: 429.5 g/mol
CAS No. | 117782-84-0 |
---|---|
Product Name | sibanomicin |
Molecular Formula | C23H31N3O5.ClH |
Molecular Weight | 429.5 g/mol |
IUPAC Name | (8Z)-2-[3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-8-propylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
Standard InChI | InChI=1S/C23H31N3O5/c1-5-6-14-9-15-11-25-18-8-7-16(10-17(18)21(28)26(15)12-14)31-22-20(27)23(3,29)19(24-4)13(2)30-22/h6-8,10-11,13,15,19-20,22,24,27,29H,5,9,12H2,1-4H3/b14-6- |
Standard InChIKey | JEZZKSQFJNWDCY-NSIKDUERSA-N |
Isomeric SMILES | CC/C=C\1/CC2C=NC3=C(C=C(C=C3)OC4C(C(C(C(O4)C)NC)(C)O)O)C(=O)N2C1 |
SMILES | CCC=C1CC2C=NC3=C(C=C(C=C3)OC4C(C(C(C(O4)C)NC)(C)O)O)C(=O)N2C1 |
Canonical SMILES | CCC=C1CC2C=NC3=C(C=C(C=C3)OC4C(C(C(C(O4)C)NC)(C)O)O)C(=O)N2C1 |
Synonyms | sibanomicin |
PubChem Compound | 6449928 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume